molecular formula C6H4FNO5S B1601277 3-Fluoro-6-nitrobenzenesulfonic acid CAS No. 82711-99-7

3-Fluoro-6-nitrobenzenesulfonic acid

Cat. No.: B1601277
CAS No.: 82711-99-7
M. Wt: 221.17 g/mol
InChI Key: KPWHHDVNRKIFRI-UHFFFAOYSA-N
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Description

3-Fluoro-6-nitrobenzenesulfonic acid: is an aromatic compound characterized by the presence of a fluorine atom, a nitro group, and a sulfonic acid group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-6-nitrobenzenesulfonic acid typically involves the nitration and sulfonation of fluorobenzene. The process can be summarized as follows:

    Nitration: Fluorobenzene is treated with a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the meta position relative to the fluorine atom.

    Sulfonation: The nitrated product is then subjected to sulfonation using fuming sulfuric acid to introduce the sulfonic acid group at the para position relative to the nitro group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and advanced purification techniques are often employed to achieve industrial-scale production.

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-6-nitrobenzenesulfonic acid undergoes various chemical reactions, including:

    Electrophilic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the electron-withdrawing effects of the nitro and sulfonic acid groups.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Electrophilic Substitution: Reagents such as halogens (chlorine, bromine) and catalysts like iron(III) chloride.

    Reduction: Reagents like hydrogen gas with palladium on carbon or sodium borohydride.

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium hydroxide.

Major Products:

    Reduction: 3-Amino-6-nitrobenzenesulfonic acid.

    Nucleophilic Substitution: Various substituted benzenesulfonic acids depending on the nucleophile used.

Scientific Research Applications

3-Fluoro-6-nitrobenzenesulfonic acid has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a building block for drug molecules.

    Material Science: It is utilized in the synthesis of advanced materials, including polymers and dyes.

    Analytical Chemistry: The compound is used as a standard or reagent in various analytical techniques.

Mechanism of Action

The mechanism of action of 3-Fluoro-6-nitrobenzenesulfonic acid is primarily based on its ability to undergo electrophilic and nucleophilic reactions. The electron-withdrawing groups (nitro and sulfonic acid) make the benzene ring more susceptible to electrophilic attack, while the fluorine atom can be displaced by nucleophiles. These properties enable the compound to participate in a wide range of chemical transformations.

Comparison with Similar Compounds

  • 3-Chloro-6-nitrobenzenesulfonic acid
  • 3-Bromo-6-nitrobenzenesulfonic acid
  • 3-Fluoro-4-nitrobenzenesulfonic acid

Comparison:

  • 3-Fluoro-6-nitrobenzenesulfonic acid is unique due to the presence of the fluorine atom, which imparts distinct reactivity compared to its chloro and bromo analogs.
  • The position of the nitro and sulfonic acid groups also influences the compound’s reactivity and applications. For example, the para-substituted analogs may exhibit different chemical behavior and applications.

Properties

IUPAC Name

5-fluoro-2-nitrobenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4FNO5S/c7-4-1-2-5(8(9)10)6(3-4)14(11,12)13/h1-3H,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPWHHDVNRKIFRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)S(=O)(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4FNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70512605
Record name 5-Fluoro-2-nitrobenzene-1-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70512605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82711-99-7
Record name 5-Fluoro-2-nitrobenzenesulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82711-99-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-2-nitrobenzene-1-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70512605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a similar fashion using route 39 general procedure 95, 2,4-difluoronitrobenzene (2.0 g, 12.0 mmol) in EtOH (24 ml) and Na2SO3 (3.6 g, 28 mmol) in EtOH:water (32 ml: 40 ml) at 70° C. for 14 h gave the title compound (0.6 g) which was used in the next step without further purification. The structure was confirmed by 1H NMR.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
3.6 g
Type
reactant
Reaction Step Two
Name
Quantity
32 mL
Type
reactant
Reaction Step Three
Name
Quantity
24 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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